N-Hydroxypipecolic acid (potassium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

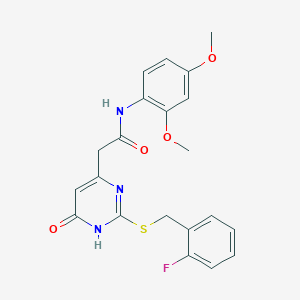

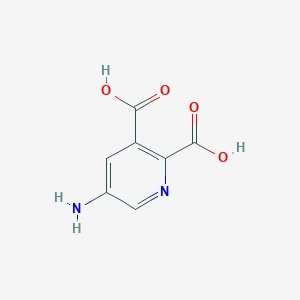

N-Hydroxypipecolic acid (potassium), also known as 1-Hydroxy-2-piperidinecarboxylic acid potassium, is a plant metabolite and a systemic acquired resistance (SAR) regulator . It plays a central role in systemic plant immunity in the model Arabidopsis thaliana . It is implicated as a general and conserved activator of disease resistance .

Molecular Structure Analysis

The molecular structure of N-Hydroxypipecolic acid involves a hydroxylated product of pipecolic acid . The last N-hydroxylation step catalyzed by FMO1 (Flavin-dependent monooxygenase) has received a lot of attention .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Hydroxypipecolic acid include a three-step metabolic sequence from L-Lys through enzymes ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1), SARD4 (SAR-DEFICIENT4), and FMO1 (FLAVIN-DEPENDENT-MONOOXYGENASE1) .Aplicaciones Científicas De Investigación

1. Plant Immunity and Resistance

N-Hydroxypipecolic acid is known to play a significant role in plant immunity. It is synthesized in diverse monocotyledonous and dicotyledonous plant species and functions as an activator of systemic acquired resistance, particularly in response to pathogen attacks such as those from Pseudomonas syringae (Schnake et al., 2020).

2. Synthesis and Stereochemistry

Research has also been conducted on the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, which are structurally related to N-hydroxypipecolic acid. These acids are significant due to their presence in a variety of natural and synthetic compounds with medicinal importance (Liang & Datta, 2005).

3. Oxidation and Reaction Kinetics

Another study focused on the kinetics and mechanism of ferrate(VI) oxidation of hydroxylamines, which is relevant to understanding the chemical behavior of compounds like N-hydroxypipecolic acid under oxidative conditions (Johnson & Hornstein, 2003).

4. Impact on Crop Nutrition

N-Hydroxypipecolic acid's role extends to agriculture, where the effects of potassium fertilizers on crop nutrients and minerals are studied. This research is essential for understanding how potassium, in combination with other compounds, can influence crop health and yield (Pande, Goli & Bellaloui, 2014).

5. Biochemical Pathways in Plants

The biosynthesis and regulation of salicylic acid and N-hydroxypipecolic acid in plants, particularly in the context of plant immunity, have been a subject of research. Understanding these pathways helps in comprehending the plant's response mechanisms to environmental stresses (Huang, Wang, Li & Zhang, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;1-hydroxypiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTXYYHZOUDDDJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)[O-])O.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10KNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxypipecolic acid (potassium) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)

![9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2499051.png)

![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)